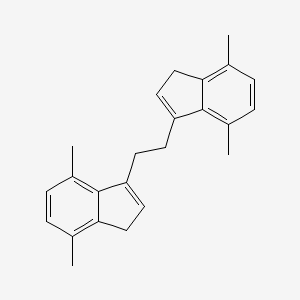
1H-Indene, 3,3'-(1,2-ethanediyl)bis[4,7-dimethyl-
Cat. No. B8476549
Key on ui cas rn:
141685-69-0
M. Wt: 314.5 g/mol
InChI Key: MYSXGUHRBSUOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05565533
Procedure details


38.2 g (265 mmol) of 4,7-dimethylindene was dissolved in 350 ml of tetrahydrofuran and the solution was cooled to 0° C. Then 165 ml of n-butyllithium (1,6M in hexane, 264 mmol) was added dropwise over 2.5 hours. After warming to room temperature and stirring for 4 hours a purple solution of 4,7-dimethylindenyl-lithium was obtained. This solution was cooled to -70° C. and treated dropwise with 25,3 g of 1,2-dibromoethane (135 mmol) in 15 ml of tetrahydrofuran over 35 min. After warming to room temperature, a pale yellow solution was obtained, and then water was added. The organic phase was collected and dried over Na2SO4. The solvent was removed by vacuum evaporation to provide 20 g of crude product (48% yield).



Name
4,7-dimethylindenyl-lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]2[C:3]=1[CH:4]=[CH:5][CH2:6]2.[CH2:12]([Li])[CH2:13][CH2:14][CH3:15].C[C:18]1[CH:26]=[CH:25][C:24](C)=[C:23]2[C:19]=1[CH:20]=[CH:21][CH:22]2[Li].BrCCBr>O1CCCC1.O>[CH3:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]2[C:3]=1[C:4]([CH2:15][CH2:14][C:13]1[C:12]3[C:20](=[C:19]([CH3:23])[CH:18]=[CH:26][C:25]=3[CH3:24])[CH2:21][CH:22]=1)=[CH:5][CH2:6]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
38.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C2C=CCC2=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
165 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
|
Name
|
4,7-dimethylindenyl-lithium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C2C=CC(C2=C(C=C1)C)[Li]
|
Step Four
|
Name
|
|
|
Quantity
|
135 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCBr
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After warming to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This solution was cooled to -70° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After warming to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a pale yellow solution was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was collected
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by vacuum evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C2C(=CCC2=C(C=C1)C)CCC1=CCC2=C(C=CC(=C12)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20 g | |
| YIELD: PERCENTYIELD | 48% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

